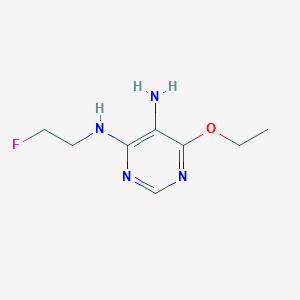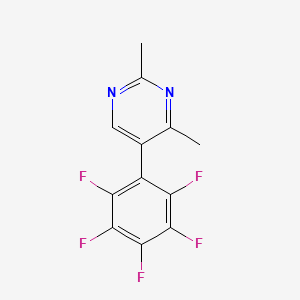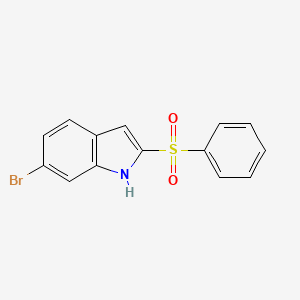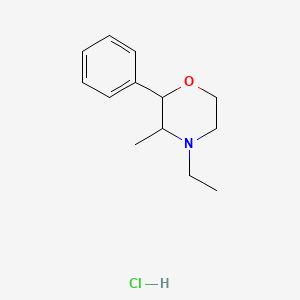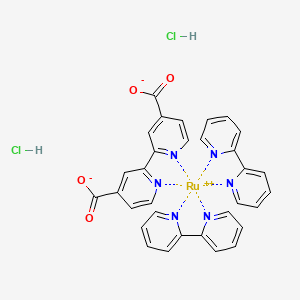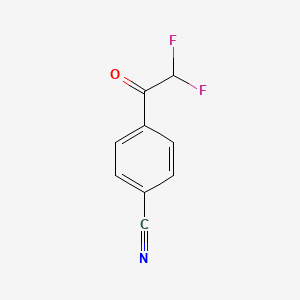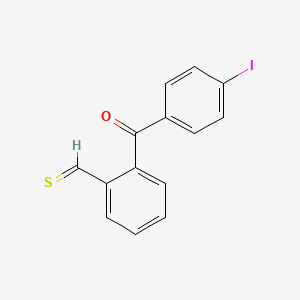
2-(4-Iodobenzoyl)thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodobenzoyl group and a thiobenzaldehyde moiety
准备方法
The synthesis of 2-(4-Iodobenzoyl)thiobenzaldehyde typically involves the reaction of 4-iodobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(4-Iodobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the iodine to a less reactive species.
Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Iodobenzoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include covalent modification of proteins or disruption of cellular processes.
相似化合物的比较
Similar compounds to 2-(4-Iodobenzoyl)thiobenzaldehyde include other iodobenzoyl derivatives and thiobenzaldehydes. For example:
2-Iodobenzoyl chloride: Used in similar synthetic applications but lacks the thiobenzaldehyde moiety.
Thiobenzaldehyde: Shares the thiobenzaldehyde group but lacks the iodobenzoyl functionality.
The uniqueness of this compound lies in its combination of both functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C14H9IOS |
|---|---|
分子量 |
352.19 g/mol |
IUPAC 名称 |
2-(4-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H |
InChI 键 |
MGQUZPNIGXMDLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


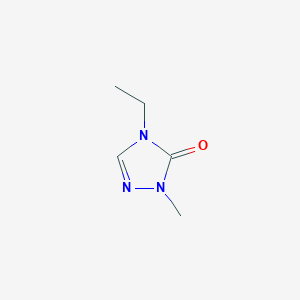
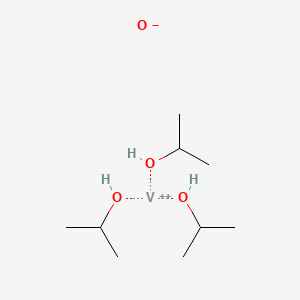

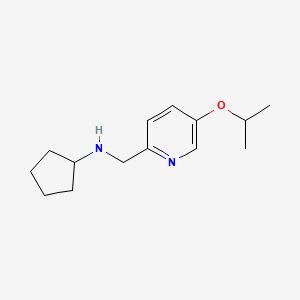
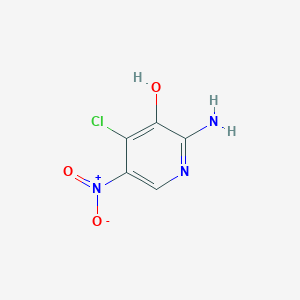
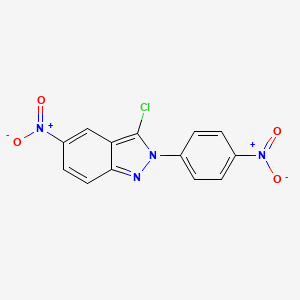
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
